molecular formula C17H22 B14392295 1-Phenylbicyclo[6.2.1]undec-8-ene CAS No. 89398-55-0

1-Phenylbicyclo[6.2.1]undec-8-ene

Cat. No.: B14392295
CAS No.: 89398-55-0
M. Wt: 226.36 g/mol
InChI Key: IWMNKZWJUQGZHE-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[6.2.1]undec-8-ene is an organic compound with the molecular formula C17H22. It is characterized by a bicyclic structure that includes a phenyl group attached to the bicyclo[6.2.1]undec-8-ene framework. This compound is notable for its unique structural features, which include multiple rings and a combination of aromatic and non-aromatic components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylbicyclo[6.2.1]undec-8-ene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Phenylbicyclo[6.2.1]undec-8-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

1-Phenylbicyclo[6.2.1]undec-8-ene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenylbicyclo[6.2.1]undec-8-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylbicyclo[6.2.1]undec-8-ene is unique due to its combination of a phenyl group with a bicyclic framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

89398-55-0

Molecular Formula

C17H22

Molecular Weight

226.36 g/mol

IUPAC Name

8-phenylbicyclo[6.2.1]undec-1(10)-ene

InChI

InChI=1S/C17H22/c1-2-7-12-17(16-9-5-3-6-10-16)13-11-15(14-17)8-4-1/h3,5-6,9-11H,1-2,4,7-8,12-14H2

InChI Key

IWMNKZWJUQGZHE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC=C(C2)CC1)C3=CC=CC=C3

Origin of Product

United States

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